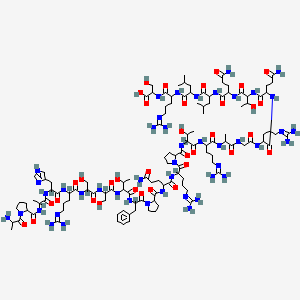

Motilin-(1-13) (human)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Motilina-(1-13) (humana) es un fragmento peptídico derivado de la motilina de longitud completa, una hormona polipeptídica de 22 aminoácidos. La motilina se aisló por primera vez de la mucosa del intestino delgado superior porcino en 1972 y es conocida por su papel en la estimulación de la motilidad gastrointestinal . El fragmento peptídico motilina-(1-13) conserva la actividad biológica de la hormona de longitud completa y participa en la regulación del complejo motor migratorio en el tracto gastrointestinal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Motilina-(1-13) se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. La síntesis implica la adición gradual de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y OxymaPure para facilitar la formación del enlace peptídico . Después del ensamblaje de la cadena peptídica, el péptido se escinde de la resina y se desprotege utilizando un cóctel de ácido trifluoroacético (TFA) y agentes captadores.

Métodos de producción industrial

La producción industrial de motilina-(1-13) sigue principios similares a la síntesis a escala de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la reproducibilidad. La purificación del péptido sintetizado se logra mediante cromatografía líquida de alta resolución (HPLC), y el producto final se caracteriza mediante espectrometría de masas y análisis de aminoácidos .

Análisis De Reacciones Químicas

Tipos de reacciones

Motilina-(1-13) se somete a diversas reacciones químicas, que incluyen:

Oxidación: El residuo de metionina en el péptido puede oxidarse a metionina sulfóxido.

Reducción: Los puentes disulfuro, si están presentes, pueden reducirse a tioles libres.

Sustitución: Los residuos de aminoácidos pueden sustituirse por análogos para estudiar las relaciones estructura-actividad.

Reactivos y condiciones comunes

Oxidación: Se puede utilizar peróxido de hidrógeno o ácido performico para reacciones de oxidación.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

Sustitución: Los análogos de aminoácidos se incorporan durante la SPPS utilizando reactivos de acoplamiento estándar.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen péptidos oxidados, péptidos reducidos y análogos de péptidos con residuos de aminoácidos modificados .

Aplicaciones Científicas De Investigación

Motilina-(1-13) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un péptido modelo para estudiar la síntesis, el plegamiento y la estabilidad de los péptidos.

Biología: Se investiga su papel en la motilidad gastrointestinal y su interacción con los receptores de la motilina.

Medicina: Se explora como un posible agente terapéutico para trastornos gastrointestinales como la gastroparesia.

Industria: Se utiliza en el desarrollo de agonistas del receptor de la motilina para aplicaciones farmacéuticas.

Mecanismo De Acción

Motilina-(1-13) ejerce sus efectos uniéndose al receptor de la motilina, un receptor acoplado a proteína G (GPCR) ubicado en el tracto gastrointestinal. Tras la unión, el receptor activa vías de señalización intracelulares que implican proteínas Gq, lo que lleva a un aumento de los niveles de calcio intracelular. Esta activación estimula la contracción del músculo liso y mejora la motilidad gastrointestinal . El péptido también juega un papel en la señalización del hambre y la regulación del complejo motor migratorio .

Comparación Con Compuestos Similares

Compuestos similares

Grelina: Otra hormona peptídica gastrointestinal que estimula el apetito y la motilidad gástrica.

Eritromicina: Un antibiótico macrólido que actúa como agonista del receptor de la motilina e imita los efectos de la motilina.

Singularidad

Motilina-(1-13) es única en su interacción específica con el receptor de la motilina y su papel en la regulación del complejo motor migratorio. A diferencia de la grelina, que tiene efectos fisiológicos más amplios, motilina-(1-13) se centra principalmente en la motilidad gastrointestinal. La eritromicina, aunque actúa como agonista del receptor de la motilina, no es un péptido natural y tiene propiedades antibióticas .

Propiedades

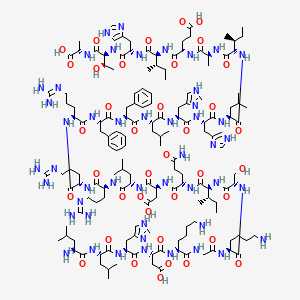

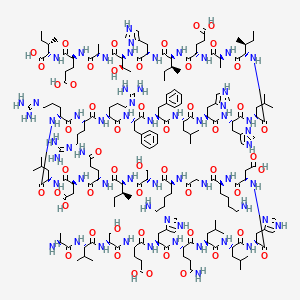

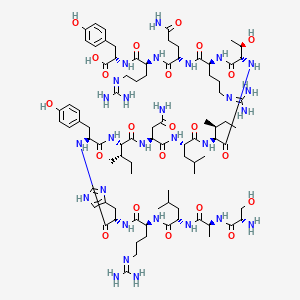

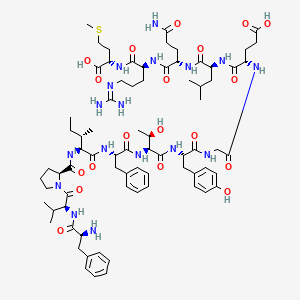

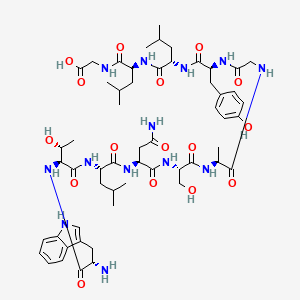

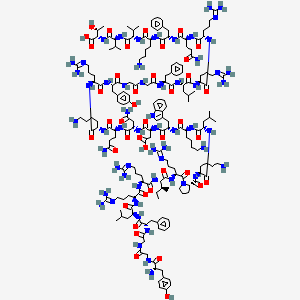

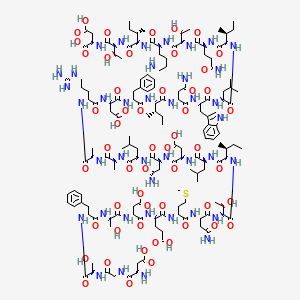

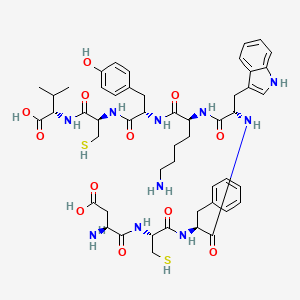

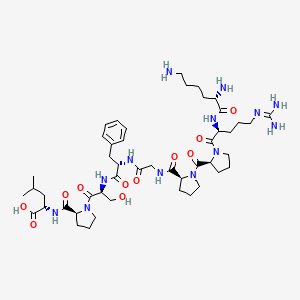

Fórmula molecular |

C76H113N17O19S |

|---|---|

Peso molecular |

1600.9 g/mol |

Nombre IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C76H113N17O19S/c1-9-43(6)62(91-71(107)57-23-17-34-93(57)74(110)61(42(4)5)90-64(100)49(77)37-45-18-12-10-13-19-45)72(108)89-56(38-46-20-14-11-15-21-46)70(106)92-63(44(7)94)73(109)88-55(39-47-24-26-48(95)27-25-47)65(101)82-40-59(97)83-51(29-31-60(98)99)67(103)87-54(36-41(2)3)69(105)85-52(28-30-58(78)96)68(104)84-50(22-16-33-81-76(79)80)66(102)86-53(75(111)112)32-35-113-8/h10-15,18-21,24-27,41-44,49-57,61-63,94-95H,9,16-17,22-23,28-40,77H2,1-8H3,(H2,78,96)(H,82,101)(H,83,97)(H,84,104)(H,85,105)(H,86,102)(H,87,103)(H,88,109)(H,89,108)(H,90,100)(H,91,107)(H,92,106)(H,98,99)(H,111,112)(H4,79,80,81)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-,62-,63-/m0/s1 |

Clave InChI |

BYENHSKWDFWKRW-JAFQCPPXSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)

![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)